molecular formula C10H14N2O3 B13714104 3-(Dimethoxymethyl)-N'-hydroxybenzenecarboximidamide

3-(Dimethoxymethyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B13714104
M. Wt: 210.23 g/mol
InChI Key: RISRLPACMWYLCG-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide: is an organic compound that features a benzenecarboximidamide core with a dimethoxymethyl group and a hydroxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, which can be carried out using hydrogen peroxide or other suitable oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dimethoxymethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-N’-hydroxybenzenecarboximidamide
  • 3-(Ethoxymethyl)-N’-hydroxybenzenecarboximidamide
  • 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboxamide

Uniqueness

3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the dimethoxymethyl and hydroxy groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C10H14N2O3/c1-14-10(15-2)8-5-3-4-7(6-8)9(11)12-13/h3-6,10,13H,1-2H3,(H2,11,12)

InChI Key

RISRLPACMWYLCG-UHFFFAOYSA-N

Isomeric SMILES

COC(C1=CC(=CC=C1)/C(=N/O)/N)OC

Canonical SMILES

COC(C1=CC(=CC=C1)C(=NO)N)OC

Origin of Product

United States

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